molecular formula C7H15NO B8186570 (1R,4R)-4-Amino-cycloheptanol

(1R,4R)-4-Amino-cycloheptanol

Cat. No.: B8186570
M. Wt: 129.20 g/mol
InChI Key: SDTKRRSCXYJDFE-RNFRBKRXSA-N
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Description

(1R,4R)-4-Amino-cycloheptanol is a chiral compound with significant potential in various scientific fields. It is a seven-membered ring structure with an amino group and a hydroxyl group attached to the first and fourth carbon atoms, respectively. This compound’s unique stereochemistry makes it an interesting subject for research in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-Amino-cycloheptanol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a ketone or an oxime, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Another method involves the catalytic hydrogenation of a cycloheptanone derivative in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired (1R,4R) isomer with minimal by-products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of biocatalysts, such as transaminases, can also be employed to achieve high yields and enantioselectivity in the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-Amino-cycloheptanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptanamine.

    Substitution: N-substituted cycloheptanamine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (1R,4R)-4-Amino-cycloheptanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its chiral nature makes it a valuable tool for investigating the stereospecificity of enzymatic reactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting neurological disorders and as a precursor for the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific mechanical and chemical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (1R,4R)-4-Amino-cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in polar interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-4-Amino-cycloheptanol is unique due to its specific combination of an amino group and a hydroxyl group on a seven-membered ring This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

(1R,4R)-4-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-2-1-3-7(9)5-4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKRRSCXYJDFE-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC[C@@H](C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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